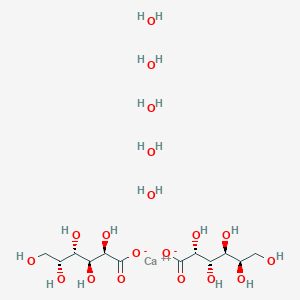

Calcium (2R,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexanoate pentahydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

1. Environmental Remediation

Calcium hydroxyapatite, synthesized from calcium carbonate and orthophosphoric acid, has demonstrated effectiveness in removing lead(II) from aqueous solutions. This showcases its potential application in environmental remediation, particularly in treating water contaminated with heavy metals (Minh et al., 2012).

2. Material Science and Catalysis

The study of calcium-43 chemical shift and electric field gradient tensor interplay provides valuable insights into the structure, polymorphism, and hydration of calcium compounds. This information is essential in materials science and catalysis, especially for applications involving calcium formate and calcium tartrate tetrahydrate (Widdifield et al., 2014).

3. Industrial Chemistry

Calcium compounds, notably lime and hydrated lime, are extensively used in industrial chemistry. Their applications include waste treatment, water supply treatment, and as flux in metallurgical processes (Petersen et al., 2000).

4. Phototherapy

Hydroxyapatite doped with rare-earth ions like Gd3+ and Pr3+ has been used to enhance UVB emission. This makes it suitable for use in phototherapy lamps for treating skin diseases (Mokoena et al., 2014).

5. Biomedical Research

Calcium compounds find significant use in biomedical research, such as in the synthesis of chiral synthons for pharmaceuticals like atorvastatin calcium (Wang et al., 2017).

6. Crystallography and Structural Chemistry

Studies on calcium thiosulfate hydrates have contributed to understanding crystal structures and forming theories around crystallography and structural chemistry (Held & Bohatý, 2004).

7. Coordination Chemistry

Research into the calcium complex of 2,5-dihydroxybenzoic acid (gentisic acid) has implications for coordination chemistry, especially in understanding metal-ligand interactions (Kalinowska et al., 2016).

8. Nanotechnology

Calcium phosphate nanoparticles coated with inulin have been investigated for their biocompatibility and potential applications in food technology and nanomedicine (Santillán-Urquiza et al., 2015).

9. Mineralization and Bone Health

Calcium hydroxide, a derivative, has been studied for its role in inducing mineralization in osteoblasts, which is vital for understanding bone health and treatment methods in endodontics (Narita et al., 2010).

Safety and Hazards

According to a safety data sheet, this compound may cause an allergic skin reaction and serious eye irritation . Precautionary measures include wearing protective gloves, clothing, and eye/face protection. If it gets in the eyes, it’s recommended to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Mecanismo De Acción

Target of Action

Calcium D-Galactonate, also known as calcium;(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexanoate;pentahydrate or Calcium (2R,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexanoate pentahydrate, primarily targets the regulation of calcium levels in the body . It is used to treat conditions like hypocalcemia, which is a deficiency of calcium in the bloodstream .

Mode of Action

Calcium D-Galactonate interacts with its targets by providing a source of calcium ions. This interaction helps in moderating nerve and muscle performance via action potential threshold regulation . In the presence of D-galactonate, the transcriptional regulator DgoR binds to two inverted repeats overlapping the dgo promoter, inducing a conformational change in DgoR to derepress the dgo operon .

Biochemical Pathways

Calcium D-Galactonate affects the metabolism of D-galactonate in organisms like Escherichia coli. The dgo genes involved in its metabolism have been investigated, and it has been found that the deletion of dgoR accelerates the growth of E. coli in D-galactonate, along with the strong constitutive expression of dgo genes . This suggests that Calcium D-Galactonate plays a significant role in the D-galactonate metabolic pathway.

Pharmacokinetics

The ADME properties of Calcium D-Galactonate are crucial for understanding its bioavailability. The absorption of these salts is minimal unless chronic, high doses are given .

Result of Action

The molecular and cellular effects of Calcium D-Galactonate’s action are primarily observed in its role in calcium regulation. By providing a source of calcium ions, it helps in moderating nerve and muscle performance . Furthermore, it has been found that the presence of D-galactonate protects DgoR against trypsin cleavage, suggesting a conformational change in DgoR induced by its interaction with D-galactonate .

Action Environment

The action, efficacy, and stability of Calcium D-Galactonate can be influenced by various environmental factors. For instance, the presence of D-galactonate is necessary for the interaction with the transcriptional regulator DgoR . Moreover, the bioavailability of Calcium D-Galactonate can be affected by the method of administration, with oral administration being the most common .

Propiedades

IUPAC Name |

calcium;(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexanoate;pentahydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H12O7.Ca.5H2O/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;;;;;/h2*2-5,7-11H,1H2,(H,12,13);;5*1H2/q;;+2;;;;;/p-2/t2*2-,3+,4+,5-;;;;;;/m11....../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBYWVMUWGXQZBD-TYCUOJIBSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.O.O.O.O.O.[Ca+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.O.O.O.O.O.[Ca+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H32CaO19 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.45 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(NZ)-N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-5-(trideuteriomethyl)-1,3,5-oxadiazinan-4-ylidene]nitramide](/img/structure/B1429331.png)